molecular formula C9H7N5S3 B8424541 LCAT activator compound A

LCAT activator compound A

Cat. No.: B8424541
M. Wt: 281.4 g/mol
InChI Key: UBSFSJMIJHSGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LCAT activator compound A is a heterocyclic compound that contains both pyrazine and thiadiazole rings

Preparation Methods

The synthesis of LCAT activator compound A typically involves multi-step reactions. One common method includes the formation of the thiadiazole ring followed by its attachment to the pyrazine ring. The reaction conditions often involve the use of reagents such as carbon disulfide, potassium hydroxide, and various solvents like methanol .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Mechanism of Action

The exact mechanism of action of LCAT activator compound A is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can disrupt normal cellular processes, leading to antimicrobial or other bioactive effects .

Properties

Molecular Formula

C9H7N5S3

Molecular Weight

281.4 g/mol

IUPAC Name

3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrazine-2-carbonitrile

InChI

InChI=1S/C9H7N5S3/c1-2-15-8-13-14-9(17-8)16-7-6(5-10)11-3-4-12-7/h3-4H,2H2,1H3

InChI Key

UBSFSJMIJHSGDZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)SC2=NC=CN=C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Example 1 by using 5-(ethylthio)-1,3,4-thiadiazole-2-thiol (592 mg, 3.33 mmol), NaH (60% dispersion in mineral oil, 146 mg, 3.66 mmol), and 3-chloropyrazine-2-carbonitrile (422 mg, 3.02 mmol) in DMF and benzene (8 ml, 1/1) by stirring at 90° C. under nitrogen atmosphere overnight.
Quantity
592 mg
Type
reactant
Reaction Step One
Name
Quantity
146 mg
Type
reactant
Reaction Step Two
Quantity
422 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

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